molecular formula C22H23N3O4 B12186616 N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-3-carboxamide

N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-3-carboxamide

Cat. No.: B12186616
M. Wt: 393.4 g/mol
InChI Key: NOZSHYUASZOORB-UHFFFAOYSA-N
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Description

N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzodioxepin ring fused with an indole moiety, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxepin and indole intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Palladium on carbon, sodium borohydride

    Substitution Reagents: Alkyl halides, sulfonyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]ethyl}-1H-indole-3-carboxamide is unique due to its combined benzodioxepin and indole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

N-[2-[[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetyl]amino]ethyl]-1H-indole-3-carboxamide

InChI

InChI=1S/C22H23N3O4/c26-21(13-15-6-7-19-20(12-15)29-11-3-10-28-19)23-8-9-24-22(27)17-14-25-18-5-2-1-4-16(17)18/h1-2,4-7,12,14,25H,3,8-11,13H2,(H,23,26)(H,24,27)

InChI Key

NOZSHYUASZOORB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)CC(=O)NCCNC(=O)C3=CNC4=CC=CC=C43)OC1

Origin of Product

United States

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